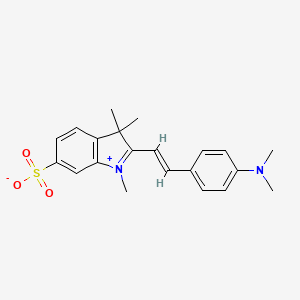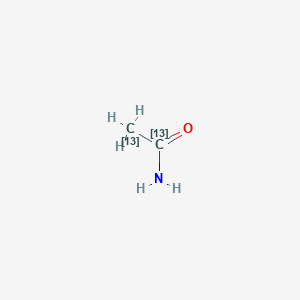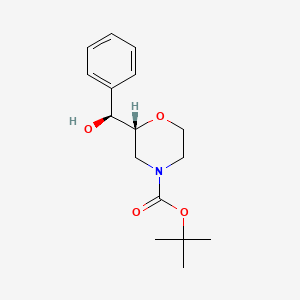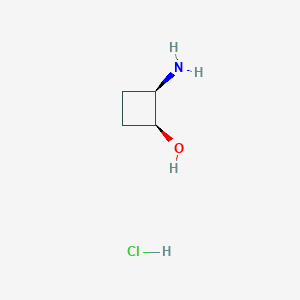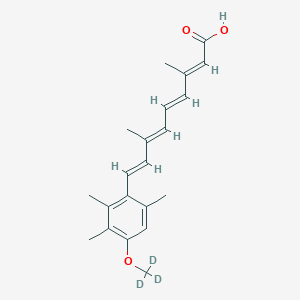
Acitretin-d3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
13-cis Acitretin-d3 is a deuterated synthetic retinoid . It is the major metabolite of etretinate . Acitretin (Ro 10-1670) is a second-generation, systemic retinoid that has been used in the treatment of psoriasis .
Synthesis Analysis
The synthesis of 13-cis this compound involves a catalytic Z-isomerization of retinoids using conventional heat treatment or microwave irradiation . A screen of 20 transition metal-based catalysts identified an optimal approach for the regioselective production of Z-retinoids . The most effective catalytic system was comprised of a palladium complex with labile ligands .Molecular Structure Analysis
The molecular weight of 13-cis this compound is 329.45 . The molecular formula is C21H23D3O3 .Wissenschaftliche Forschungsanwendungen
1. Vorbeugung und Behandlung von Hautkrebs Acitretin-d3, ein Derivat von Vitamin A, hat sich als wirksam bei der Vorbeugung und Behandlung von nicht-melanotischen Hautkrebs erwiesen {svg_1}. Es reguliert verschiedene biologische Prozesse in der Haut, einschließlich Proliferation, Differenzierung, Angiogenese und Immunregulation {svg_2}. Sowohl topische als auch systemische Retinoide wurden in klinischen Studien als Prophylaxe und Behandlungen für nicht-melanotischen Hautkrebs untersucht {svg_3}.
2. Dermatologische Therapie bei pädiatrischen und jugendlichen Patienten Die Verabreichung von systemischen Retinoiden wie this compound hat Auswirkungen auf die dermatologische Therapie bei pädiatrischen und jugendlichen Patienten {svg_4}. Es wurde festgestellt, dass es die epidermale Differenzierung, Proliferation und immunmodulatorische Wirkungen moduliert {svg_5}. Im Gegensatz zu den meisten systemischen Psoriasis-Behandlungen wurde this compound nicht als immunsuppressiv befunden und kann daher bei bereits immunsupprimierten oder anfälligen Patienten eingesetzt werden {svg_6}.
Neurologische Forschung
Es wurden Untersuchungen durchgeführt, um den Einfluss von this compound auf die Gehirnlipidomik bei jugendlichen Mäusen zu verstehen {svg_7}. Diese Forschung ist entscheidend, da jedes Ungleichgewicht der Lipide für die Entwicklung des menschlichen Gehirns bis zum jungen Erwachsenenalter schädlich sein kann {svg_8}.
Chromatographische Trennung und Quantifizierung
Eine selektive, sensitive und hochdurchsatzfähige Flüssigchromatographie-Tandem-Massenspektrometrie (LC-ESI-MS/MS)-Methode wurde entwickelt und validiert für die chromatographische Trennung und Quantifizierung von All-trans-Acitretin und 13-cis-Acitretin in menschlichem Plasma {svg_9}.
Therapeutisches Medikamenten-Monitoring
Therapeutisches Medikamenten-Monitoring ist bei dieser Klasse von Verbindungen aufgrund von Teratogenitätsproblemen und anderen Nebenwirkungen wichtig {svg_10}. Daher wurde eine automatisierte Methode unter Verwendung von Gradientenelution, Säulenwechsel und UV-Detektion für die Bestimmung von Etretinat, Acitretin und 13-cis-Acitretin entwickelt {svg_11}.
Retinoid-Signalweg
Acitretin aktiviert nukleäre Retinsäure-Rezeptoren (RARs), was zur Induktion der Zelldifferenzierung, Hemmung der Zellproliferation und Hemmung der Gewebe-Infiltration führt {svg_12}.
Wirkmechanismus
Target of Action
Acitretin-d3, also known as 13-cis-Acitretin-D3, primarily targets specific receptors in the skin, specifically retinoid receptors such as RXR and RAR . These receptors play a crucial role in normalizing the growth cycle of skin cells .
Mode of Action
It is believed to work by binding to its target receptors (rxr and rar) in the skin, which helps normalize the growth cycle of skin cells . This interaction with its targets leads to changes in the skin cell proliferation process .
Biochemical Pathways
This compound affects the biochemical pathways involved in the synthesis, metabolism, and action of Vitamin D . It plays a crucial role in a wide range of physiological processes, from bone health to immune function . The compound’s action on these pathways results in systemic effects on calcium homeostasis, cell proliferation, differentiation, and immune modulation .
Pharmacokinetics
This compound is readily absorbed and widely distributed after oral administration . The absorption from the gastrointestinal tract is linear with dose-proportional increases at doses of 25–100 mg . Following administration of a single 50-mg oral acitretin dose to healthy individuals, approximately 60–72% of the dose was absorbed . The compound’s half-life is approximately 2 days , which is much shorter compared to its predecessor, etretinate .
Result of Action
The action of this compound results in a slowing down of the skin cell reproduction process . This leads to a reduction in the thickening of the skin, plaque formation, and scaling . Improvement begins about two weeks after starting treatment and is maximum after about twelve weeks . The affected skin either peels off or gradually clears .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the absorption of the drug is reduced if it is taken on an empty stomach, making the drug less effective . Therefore, it is usually taken once a day after a meal . Furthermore, the compound’s action can be influenced by the individual’s health conditions. For example, this compound can worsen diabetes, raise blood lipids (cholesterol, triglyceride), and cause liver inflammation .
Biochemische Analyse
Biochemical Properties
13-cis-Acitretin-D3, as a metabolite of Acitretin, plays a role in biochemical reactions similar to its parent compound. It interacts with specific receptors in the skin, such as retinoid receptors RXR and RAR, which help normalize the growth cycle of skin cells .
Cellular Effects
13-cis-Acitretin-D3 influences cell function by inhibiting the excessive cell growth and keratinisation seen in conditions like psoriasis . It reduces the thickening of the skin, plaque formation, and scaling .
Molecular Mechanism
The mechanism of action of 13-cis-Acitretin-D3 is believed to be similar to that of Acitretin. It targets specific receptors in the skin, helping to normalize the growth cycle of skin cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 13-cis-Acitretin-D3 can change over time. For instance, it has been found that a lower dose of 9-cis RA (2 mg day–1) was non-toxic, but showed no significant effect on tumour growth .
Dosage Effects in Animal Models
In animal models, the effects of 13-cis-Acitretin-D3 can vary with different dosages. For instance, a lower dose of 9-cis RA (2 mg day–1) was non-toxic, but showed no significant effect on tumour growth .
Metabolic Pathways
Following oral absorption, 13-cis-Acitretin-D3 undergoes extensive metabolism and interconversion by simple isomerization to its 13-cis form (cis-acitretin). Both parent compound and isomer are further metabolized into chain-shortened breakdown products and conjugates, which are excreted .
Transport and Distribution
13-cis-Acitretin-D3 is transported and distributed within cells and tissues. Following oral absorption, it undergoes extensive metabolism and interconversion by simple isomerization to its 13-cis form (cis-acitretin) .
Subcellular Localization
Given its role in interacting with specific skin cell receptors, it can be inferred that it may localize to the cell membrane where these receptors are typically found .
Eigenschaften
IUPAC Name |
(2E,4E,6E,8E)-3,7-dimethyl-9-[2,3,6-trimethyl-4-(trideuteriomethoxy)phenyl]nona-2,4,6,8-tetraenoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26O3/c1-14(8-7-9-15(2)12-21(22)23)10-11-19-16(3)13-20(24-6)18(5)17(19)4/h7-13H,1-6H3,(H,22,23)/b9-7+,11-10+,14-8+,15-12+/i6D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHUNBGSDBOWDMA-FDNRGZQGSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1C=CC(=CC=CC(=CC(=O)O)C)C)C)C)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=C(C(=C(C(=C1)C)/C=C/C(=C/C=C/C(=C/C(=O)O)/C)/C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethanone, 1-(3-hydroxybicyclo[2.2.1]hept-1-YL)-, exo-(9CI)](/img/structure/B1145951.png)
![4-[1-[4-(2-Chloroethoxy)phenyl]-1-phenylbut-1-en-2-yl]phenol](/img/structure/B1145953.png)


